molecular formula C18H27NO4 B3574513 (2E)-N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B3574513
M. Wt: 321.4 g/mol
InChI Key: VDOAWWSDXQSXGU-CMDGGOBGSA-N
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Description

“N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)acrylamide” is a compound that has been studied for its potential bioactivity effects . It belongs to a class of compounds known as 3,4,5-trimethoxycinnamamide derivatives . The trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of “N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)acrylamide” involves the reaction of 3,4,5-trimethoxycinnamic acid with propargylamine . This reaction is facilitated by the use of HATU and DIPEA .


Molecular Structure Analysis

The molecular formula of “N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)acrylamide” is C18H27NO4 . It has an average mass of 321.411 Da and a monoisotopic mass of 321.194000 Da .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . These derivatives were prepared by the click reaction of “N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)acrylamide” with different aryl azides .

Mechanism of Action

While the exact mechanism of action of “N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)acrylamide” is not known, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors . They have also shown promising anti-fungal and anti-bacterial properties, as well as potential against various viruses .

Properties

IUPAC Name

(E)-N,N-dipropyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-6-10-19(11-7-2)17(20)9-8-14-12-15(21-3)18(23-5)16(13-14)22-4/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOAWWSDXQSXGU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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